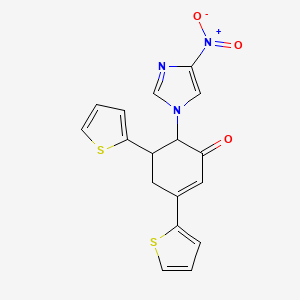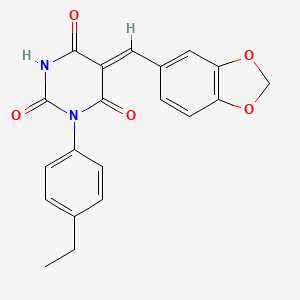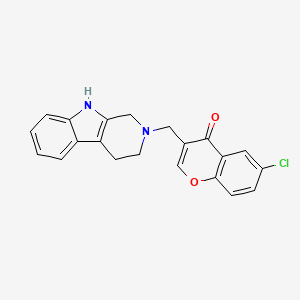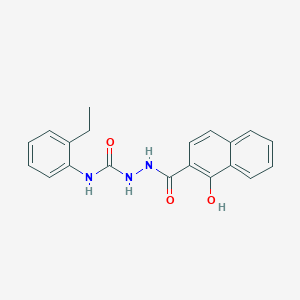
6-(4-nitro-1H-imidazol-1-yl)-3,5-di-2-thienyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-nitro-1H-imidazol-1-yl)-3,5-di-2-thienyl-2-cyclohexen-1-one, commonly known as NITDTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. NITDTC is a member of the imidazole family of compounds and has been shown to possess potent antitumor and antiviral properties. In
Wirkmechanismus
The mechanism of action of NITDTC is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes involved in cell growth and replication. NITDTC has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA. In addition, NITDTC has been shown to inhibit the activity of topoisomerases, enzymes involved in the regulation of DNA topology.
Biochemical and Physiological Effects:
NITDTC has been shown to have a wide range of biochemical and physiological effects. Studies have shown that NITDTC can induce apoptosis, or programmed cell death, in cancer cells. In addition, NITDTC has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. NITDTC has also been shown to have anti-inflammatory properties and can inhibit the production of cytokines, molecules involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NITDTC is its potent antitumor and antiviral properties. NITDTC has been shown to be effective against a wide range of cancer cell lines and viruses, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of NITDTC in lab experiments. The synthesis of NITDTC is a complex process that requires specialized equipment and expertise, which can limit its availability. In addition, the mechanism of action of NITDTC is not fully understood, which can make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of NITDTC. One area of research is the optimization of the synthesis method to make NITDTC more readily available for lab experiments. Another area of research is the elucidation of the mechanism of action of NITDTC, which could lead to the development of more effective drugs. In addition, there is a need for further studies to evaluate the safety and efficacy of NITDTC in animal models and clinical trials. Overall, the potential applications of NITDTC in the field of medicine make it a promising area of research for the future.
Synthesemethoden
The synthesis of NITDTC involves the reaction of 4-nitro-1H-imidazole-1-carboxylic acid with 3,5-di-2-thienyl-2-cyclohexen-1-one in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to yield NITDTC. The synthesis of NITDTC is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
NITDTC has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that NITDTC possesses potent antitumor and antiviral properties, making it a promising candidate for the development of new drugs. NITDTC has been shown to inhibit the growth of a wide range of cancer cell lines, including lung, breast, and colon cancer. In addition, NITDTC has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
6-(4-nitroimidazol-1-yl)-3,5-dithiophen-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-13-8-11(14-3-1-5-24-14)7-12(15-4-2-6-25-15)17(13)19-9-16(18-10-19)20(22)23/h1-6,8-10,12,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRDMUFNQTSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CS2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)


![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5227531.png)
![1-ethyl-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5227534.png)
![3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5227541.png)
![1-(4-methoxybenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227546.png)